An In-depth Technical Guide to the Chemical Properties of Phenyl Selenocyanate
An In-depth Technical Guide to the Chemical Properties of Phenyl Selenocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl selenocyanate (C₆H₅SeCN) is an organoselenium compound that has garnered significant interest in the scientific community for its versatile applications in organic synthesis and its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical properties of phenyl selenocyanate, including its synthesis, reactivity, and spectroscopic profile. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical research.
Physicochemical Properties
Phenyl selenocyanate is a clear orange liquid at room temperature. It is characterized by the presence of a selenocyanate (-SeCN) functional group attached to a phenyl ring. This structure imparts unique reactivity to the molecule, allowing it to act as a source of both electrophilic and nucleophilic selenium species.[1][2]
Data Presentation: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₇H₅NSe | |
| Molecular Weight | 182.08 g/mol | |
| Appearance | Clear orange liquid | |
| Density | 1.484 g/mL at 25 °C | |
| Boiling Point | 116-117 °C at 12 mmHg | |
| Refractive Index | n20/D 1.603 | |
| Solubility | Miscible with organic solvents such as tetrahydrofuran, dichloromethane, and acetonitrile. | [2] |
| ¹H NMR (CDCl₃) | Aromatic protons typically appear in the range of δ 7.2-7.8 ppm. | |
| ¹³C NMR | The carbon of the -C≡N group appears around δ 103 ppm. Aromatic carbons appear in the range of δ 125-135 ppm. | [3] |
| IR Spectroscopy (cm⁻¹) | The characteristic C≡N stretching vibration is observed around 2155 cm⁻¹. | |
| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ is expected at approximately m/z 183, with characteristic isotopic patterns for selenium. |
Synthesis of Phenyl Selenocyanate
Several methods have been reported for the synthesis of phenyl selenocyanate. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Experimental Protocols: Synthesis of Phenyl Selenocyanate
Method 1: From Diphenyl Diselenide and Potassium Thiocyanate via Paired Electrolysis
This method provides a green and efficient route to phenyl selenocyanate.[4]
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Materials:
-
Diphenyl diselenide (0.2 mmol)
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Potassium thiocyanate (KSCN) (0.5 mmol)
-
Lithium tetrafluoroborate (LiBF₄) (0.1 mmol)
-
Acetonitrile (MeCN) (6 mL)
-
Graphite electrode (anode)
-
Platinum electrode (cathode)
-
-
Procedure:
-
In an undivided 10 mL flask equipped with a stir bar, add diphenyl diselenide, KSCN, LiBF₄, and MeCN.
-
Equip the flask with a graphite anode (15 mm × 10 mm × 2 mm) and a platinum cathode (15 mm × 10 mm × 0.1 mm).
-
Stir the reaction mixture and electrolyze at a constant current of 15 mA at room temperature for 9 hours.
-
After completion of the reaction, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain phenyl selenocyanate.
-
Method 2: From Phenylselenol and Cyanogen Bromide
This is a classical method for the synthesis of phenyl selenocyanate.[1]
-
Reaction: PhSeH + BrCN → PhSeCN + HBr
-
Note: Phenylselenol (PhSeH) is a toxic and malodorous compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Cyanogen bromide (BrCN) is also highly toxic.
Experimental Workflow: Synthesis via Paired Electrolysis
Chemical Reactivity
Phenyl selenocyanate is a versatile reagent in organic synthesis, capable of participating in a variety of chemical transformations.
Oxidation of Alcohols
Phenyl selenocyanate can be used as a mild and selective oxidizing agent for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones.[1][5] This reaction is particularly useful as it avoids the use of harsh or toxic heavy-metal-based oxidants.[5]
-
General Reaction: R-CH(OH)-R' + PhSeCN → R-C(=O)-R' + PhSeH + HCN[1]
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
While a specific protocol using phenyl selenocyanate for this transformation is not detailed in the provided search results, a general procedure for the oxidation of benzyl alcohol is as follows. This can be adapted for use with phenyl selenocyanate, likely requiring optimization of reaction conditions.
-
Materials:
-
Benzyl alcohol
-
Phenyl selenocyanate (as the oxidizing agent)
-
An appropriate solvent (e.g., dichloromethane or acetonitrile)
-
-
General Procedure:
-
Dissolve benzyl alcohol in a suitable solvent in a round-bottom flask.
-
Add phenyl selenocyanate to the solution. The stoichiometry may need to be optimized.
-
The reaction may require heating or the addition of a co-oxidant or catalyst.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture would be subjected to a standard workup procedure, likely involving quenching of any unreacted reagents, extraction, and purification by chromatography or distillation.
-
Cycloaddition Reactions
Phenyl selenocyanate can participate in cycloaddition reactions, for example, with donor-acceptor cyclopropanes, to form selenium-containing heterocycles. These reactions expand the synthetic utility of phenyl selenocyanate for the construction of complex molecular architectures.
Reactions with Nucleophiles and Electrophiles
The selenium atom in phenyl selenocyanate can act as an electrophilic center, reacting with various nucleophiles. Conversely, the cyanide group can be displaced by other nucleophiles, and the phenylseleno moiety can be incorporated into other molecules.
Biological Activity and Potential in Drug Development
Organoselenium compounds, including selenocyanates, have shown promise in medicinal chemistry due to their potential antioxidant and anticancer properties.[1] The incorporation of selenium into organic molecules can lead to compounds with unique biological activities.
Anticancer Properties
Studies have suggested that organoselenium compounds may exhibit cytotoxic effects on cancer cells and possess chemopreventive properties.[1] The proposed mechanisms of action are often complex and can involve the induction of apoptosis (programmed cell death) through interactions with cellular redox systems.[1][6] Selenium compounds can act as pro-oxidants in the tumor microenvironment, leading to increased oxidative stress and triggering apoptotic pathways.[6]
Signaling Pathways in Apoptosis
While the specific signaling pathways directly modulated by phenyl selenocyanate are not extensively detailed in the provided search results, the anticancer activity of many organoselenium compounds is linked to the induction of apoptosis through various mechanisms:
-
Mitochondrial Pathway: This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases 9 and 3.[6]
-
Death Receptor Pathway: Some selenium compounds can sensitize cancer cells to apoptosis induced by ligands of the tumor necrosis factor (TNF) family, such as TRAIL.
-
Modulation of Kinase Pathways: Selenium compounds have been shown to affect key signaling pathways involved in cell survival and proliferation, such as the ERK1/2 and PI3K/Akt pathways.[6]
It is important to note that the specific mechanism of action can vary depending on the chemical form of the selenium compound, the dose, and the type of cancer cell line being studied.[6]
Logical Relationship: Proposed Anticancer Mechanism
Safety and Handling
Phenyl selenocyanate is a toxic compound and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. It is harmful if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.
Conclusion
Phenyl selenocyanate is a valuable and versatile organoselenium compound with significant applications in organic synthesis and potential for the development of new therapeutic agents. Its ability to act as a mild oxidizing agent and participate in various chemical transformations makes it a useful tool for synthetic chemists. Furthermore, the emerging evidence of the anticancer properties of organoselenium compounds highlights the potential of phenyl selenocyanate and its derivatives in drug discovery and development. Further research into its specific biological mechanisms of action is warranted to fully explore its therapeutic potential.
References
- 1. longdom.org [longdom.org]
- 2. Synthesis and Evaluation of the Sensitivity and Vibrational Lifetimes of Thiocyanate and Selenocyanate Infrared Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 6. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
